Superior Analgesic Potency of [5,4-b] Scaffold vs. [4,5-b] Isomer
N-substituted derivatives of oxazolo[5,4-b]pyridin-2(1H)-one exhibit significantly greater analgesic activity compared to analogous derivatives of the regioisomeric oxazolo[4,5-b]pyridin-2(3H)-one scaffold [1]. The most optimized [5,4-b] derivative (compound 3b) achieved ED50 values of 5.6 mg/kg p.o. in mice and 0.5 mg/kg p.o. in rats, representing a 2.8- to 12-fold improvement in potency over two representative [4,5-b] analogs [2].
| Evidence Dimension | Analgesic Potency (ED50) |
|---|---|
| Target Compound Data | 5.6 mg/kg p.o. (mouse); 0.5 mg/kg p.o. (rat) |
| Comparator Or Baseline | Oxazolo[4,5-b]pyridin-2(3H)-one derivatives (4a: 26 mg/kg p.o. mouse, 6 mg/kg p.o. rat; 12a: 15.5 mg/kg p.o. mouse, 5.5 mg/kg p.o. rat) |
| Quantified Difference | Mouse: 2.8-4.6 fold more potent; Rat: 11-12 fold more potent |
| Conditions | Phenylquinone writhing test (mouse) and acetic acid writhing test (rat); oral administration |
Why This Matters
This substantial potency advantage in two preclinical species directly supports the selection of the [5,4-b] scaffold over the [4,5-b] isomer for analgesic drug discovery programs, potentially reducing required dose and improving therapeutic index.
- [1] Viaud, M. C.; Jamoneau, P.; Flouzat, C.; Bizot-Espiard, J. G.; Pfeiffer, B.; Renard, P.; Caignard, D. H.; Adam, G.; Guillaumet, G. N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones: a new class of non-opiate antinociceptive agents. J. Med. Chem. 1995, 38, 1278-1286. View Source
- [2] Savelon, L.; Bizot-Espiard, J. G.; Caignard, D. H.; Pfeiffer, B.; Renard, P.; Viaud, M. C.; Guillaumet, G. 6-aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones: synthesis and evaluation of antinoceptive activity. Bioorg. Med. Chem. 1998, 6, 1963-1973. View Source
